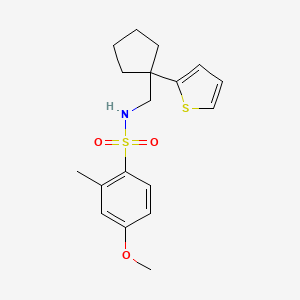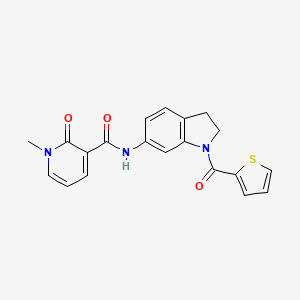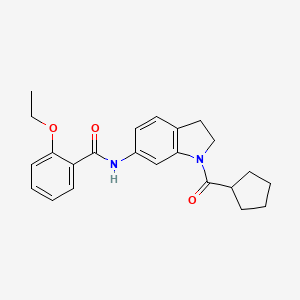
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, also known as IND-PA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide also targets specific proteins such as Bcl-2 and caspases, which are involved in the regulation of apoptosis. Furthermore, N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth. Additionally, N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been shown to reduce inflammation and oxidative stress in various models of inflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is its potent anti-cancer activity, making it a promising candidate for the development of novel anti-cancer drugs. Additionally, N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide exhibits a favorable safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is its poor solubility, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
Future research on N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide should focus on improving its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide in combination with other anti-cancer drugs to enhance its anti-tumor activity. Furthermore, the potential of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide in the treatment of other diseases such as inflammation and neurodegeneration should be explored. Finally, the development of novel analogs of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a novel compound with promising therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways and proteins involved in cell proliferation, differentiation, and survival. N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide exhibits potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel drugs. However, further research is needed to improve its solubility and bioavailability and explore its potential in combination with other drugs and in the treatment of other diseases.
Applications De Recherche Scientifique
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(23-11-10-17-13-24-19-9-5-4-8-18(17)19)14-26-15-25-20(12-22(26)28)16-6-2-1-3-7-16/h1-9,12-13,15,24H,10-11,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQAWBOGUIVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3209588.png)



![1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea](/img/structure/B3209623.png)



![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone](/img/structure/B3209647.png)


![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209655.png)
![(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3209673.png)
![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)